molecular formula C18H28N2O4 B13408447 N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol

N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol

Cat. No.: B13408447
M. Wt: 336.4 g/mol
InChI Key: ZWFIQWGKGUOCHX-JPVBRBBMSA-N
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Description

N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol (CAS 948574-56-9) is a specialized organic compound with a molecular formula of C18H28N2O4 and a molecular weight of 336.43 . This molecule features a 1-amino-3-adamantanol moiety, a structure of significant interest in medicinal chemistry. The adamantane group is a hydrophobic cage compound known to enhance a molecule's lipophilicity, which can improve membrane permeability, binding affinity, and overall biocompatibility in biological systems . The compound also incorporates an L-prolinate ester, a feature derived from a naturally occurring amino acid, which may influence its stereochemical and pharmacokinetic properties. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of novel pharmacologically active molecules. Adamantyl derivatives are explored in various research domains, including as potential analgesic agents and in the study of protein degradation mechanisms . This product is strictly for laboratory and research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

methyl (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C18H28N2O4/c1-24-16(22)14-3-2-4-20(14)15(21)10-19-17-6-12-5-13(7-17)9-18(23,8-12)11-17/h12-14,19,23H,2-11H2,1H3/t12?,13?,14-,17?,18?/m0/s1

InChI Key

ZWFIQWGKGUOCHX-JPVBRBBMSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O

Canonical SMILES

COC(=O)C1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol typically involves multiple steps, starting with the preparation of the proline derivative. One common method involves the acetylation of L-proline to form N-acetyl-L-proline, followed by methylation to obtain N-(Methyl Acetyl-L-prolinate). This intermediate is then reacted with 1-amino-3-adamantanol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Key Properties of 1-Amino-3-adamantanol

  • CAS Number : 702-82-9
  • Molecular Formula: C₁₀H₁₇NO
  • Molecular Weight : 167.25 g/mol
  • Structure: A tricyclic adamantane core with hydroxyl (-OH) and amino (-NH₂) groups at positions 1 and 3, respectively .
  • Applications : Used in synthesizing kinase modulators and agents targeting neurological disorders (e.g., Parkinson’s disease, epilepsy) .
  • Purity : >95% (HPLC) in commercial preparations .

Functional Role of the Acetyl-L-prolinate Methyl Ester Moiety

The acetyl-L-prolinate methyl ester group likely enhances solubility, bioavailability, or target specificity compared to unmodified adamantane derivatives. Proline esters are known to influence conformational stability and metabolic resistance .

Structural and Functional Analogues of 1-Amino-3-adamantanol

Table 1: Key Adamantane-Based Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features References
1-Amino-3-adamantanol 702-82-9 C₁₀H₁₇NO 167.25 Neuroprotective, kinase modulation
N-(1-Adamantyl)acetamide Not provided C₁₂H₁₉NO 193.29 Acetamide-substituted adamantane
3-Amino-1-hydroxyadamantane 702-82-9 C₁₀H₁₇NO 167.25 Synonymous with 1-amino-3-adamantanol
Amantadine-d6 665-66-7 C₁₀H₁₀D₆N 157.29 Deuterated antiviral/anti-Parkinson’s
Key Observations:

Bioactivity: 1-Amino-3-adamantanol shows broader neurological applications compared to simpler adamantane amines like amantadine, which primarily targets viral neuraminidase and NMDA receptors .

Solubility: The acetyl-L-prolinate methyl ester in the target compound may improve aqueous solubility relative to non-esterified adamantane derivatives (e.g., 1-amino-3-adamantanol), as seen in analogous esterified compounds .

Comparison with Acetylated Adamantane Derivatives

Table 2: Acetylated Adamantane Analogues
Compound Name Key Modifications Potential Advantages Limitations References
N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol Proline ester linkage to adamantane Enhanced metabolic stability, targeted delivery Synthetic complexity Inferred
N-Acetyl Demethyl Memantine Acetamide substitution Improved blood-brain barrier penetration Reduced kinase selectivity
N-(3-Methyl-1-adamantyl)acetamide Methyl-adamantane + acetamide Increased lipophilicity Potential toxicity in high doses
Key Findings:
  • Metabolic Stability : Proline ester derivatives (e.g., the target compound) are less prone to rapid hydrolysis than simple acetamide derivatives (e.g., N-Acetyl Demethyl Memantine) .
  • Target Specificity: The proline moiety may confer selectivity for enzymes or receptors recognizing cyclic amino acids, a feature absent in non-proline analogues .

Chromatographic and Spectroscopic Comparisons

  • Chromatography: Adamantane derivatives with ester groups (e.g., N-(3,5-dinitrobenzoyl)alanine methyl ester) exhibit higher retention times on non-end-capped CSPs due to hydrophobic interactions .
  • Spectroscopy: Infrared (IR) spectra of 1-amino-3-adamantanol show characteristic -NH₂ and -OH stretches at 3350–3200 cm⁻¹, while acetylated derivatives display amide C=O peaks near 1650 cm⁻¹ .

Biological Activity

N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and highlighting relevant data.

Chemical Structure and Properties

This compound features a unique adamantane scaffold, which is known for its stability and biocompatibility. The presence of the proline derivative contributes to its potential interaction with biological systems. Understanding the structure-activity relationship (SAR) is crucial for evaluating its efficacy in various biological applications.

The compound's mechanism of action may involve modulation of specific biological pathways, particularly those related to pain perception and metabolic regulation. Compounds with similar adamantane structures have been shown to interact with pain receptors, suggesting that this compound could exhibit analgesic properties.

Analgesic Effects

Research has indicated that adamantyl analogues can serve as potent analgesics. For instance, studies on adamantyl derivatives have shown significant antinociceptive effects in animal models. These compounds were evaluated in visceral pain models where their efficacy was compared to standard analgesics like morphine and paracetamol. The results demonstrated that some adamantyl derivatives exhibited superior analgesic effects, which could be attributed to their ability to inhibit specific pain pathways such as TRPA1 channels .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Although not directly studied for this compound, the broader class of compounds related to proline derivatives has shown promise as DPP-4 inhibitors. DPP-4 plays a critical role in glucose metabolism and is a target for diabetes treatment. By inhibiting this enzyme, compounds can enhance insulin secretion and lower blood glucose levels . This suggests that this compound may also possess similar therapeutic potential.

Table 1: Comparison of Biological Activities of Adamantyl Derivatives

Compound NameAnalgesic Activity (IC50 µM)DPP-4 Inhibition (IC50 µM)Notes
This compoundTBDTBDPotential analgesic and antidiabetic effects
Compound 540TBDComparable to paracetamol
Compound 6a/b2.6TBDStronger than paracetamol

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol with high yield?

Methodological Answer:

  • Key Steps :
    • Coupling Reactions : Use a two-step protocol: first, activate the carboxylic acid group of Methyl Acetyl-L-prolinate with coupling agents like EDC/NHS (to form an active ester intermediate) .
    • Amide Bond Formation : React the activated ester with 1-amino-3-adamantanol under reflux in anhydrous solvents (e.g., DMF or THF) for 12–24 hours. Monitor progress via TLC with chloroform/acetone (6:1 v/v) as the mobile phase .
    • Purification : Isolate the product via column chromatography (silica gel, gradient elution) or recrystallization in i-PrOH/hexane mixtures .
  • Critical Parameters :
    • Maintain anhydrous conditions to prevent hydrolysis of the activated intermediate.
    • Optimize molar ratios (1:1.2 for amine:ester) to minimize unreacted starting material.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm stereochemistry and functional groups. Use DMSO-d6 or CDCl3 as solvents, with TMS as an internal standard. Key signals: adamantane C-H (~1.5–2.5 ppm), acetyl protons (~2.0–2.2 ppm), and prolinate backbone (4.0–4.5 ppm) .
    • FTIR : Verify amide bond formation (C=O stretch at ~1650–1680 cm⁻¹) and adamantane C-C vibrations (2850–2960 cm⁻¹) .
  • Chromatography :
    • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) to assess purity (>95% by area normalization) .
    • TLC : Monitor reactions using silica plates and visualize spots under UV or iodine vapor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of adamantane-containing derivatives (e.g., kinase modulation vs. neuroprotective effects) across studies?

Methodological Answer :

  • Data Triangulation :
    • Dose-Response Analysis : Compare IC₅₀ values across assays (e.g., kinase inhibition vs. neuronal viability) to identify concentration-dependent effects .
    • Model Systems : Replicate studies in both in vitro (e.g., SH-SY5Y cells for neuroprotection) and in vivo models (e.g., rodent neuroinflammation assays) to assess context-specific activity .
    • Meta-Analysis : Aggregate data from heterogeneous studies (e.g., differing Adamantane substitution patterns) using statistical tools like ANOVA to isolate structural determinants of activity .

Q. What computational strategies are recommended to predict the binding affinity of this compound with neurological targets (e.g., NMDA receptors)?

Methodological Answer :

  • Molecular Docking :
    • Target Preparation : Obtain NMDA receptor coordinates (PDB: 7EU8) and prepare for docking using AutoDock Tools (add polar hydrogens, assign charges) .
    • Ligand Optimization : Generate 3D conformers of the compound using its InChI string (e.g., InChI=1S/C14H21NO3...) and optimize geometry with DFT (B3LYP/6-31G*) .
    • Binding Site Analysis : Perform blind docking to identify allosteric sites, followed by focused docking (grid size: 60×60×60 Å) .
  • MD Simulations :
    • Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex (RMSD < 2.0 Å) .

Q. How can researchers address discrepancies in purity assessments between HPLC and elemental analysis for adamantane derivatives?

Methodological Answer :

  • Root-Cause Analysis :
    • HPLC Limitations : Check for co-elution of impurities using alternative detectors (e.g., ELSD or HRMS) .
    • Elemental Analysis : Confirm combustion efficiency by spiking with a standard (e.g., acetanilide) and recalibrate the instrument .
    • Cross-Validation : Compare results with orthogonal methods (e.g., ¹H NMR purity via qNMR with maleic acid as an internal standard) .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in hepatic models?

Methodological Answer :

  • In Vitro Assays :
    • Microsomal Incubations : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system. Quench reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile .
    • LC-MS/MS Quantification : Monitor parent compound depletion using a QTOF mass spectrometer (positive ion mode, m/z range 100–1000) .
  • Data Interpretation :
    • Calculate half-life (t₁/₂) using first-order kinetics. Compare with control compounds (e.g., verapamil) to benchmark metabolic stability .

Q. Tables for Key Data

Characterization Method Parameters Reference
¹H NMR (300 MHz, DMSO-d6)Adamantane protons: 1.5–2.5 ppm
HPLC (C18 column)Retention time: 8.2 min; Purity: >95%
FTIRAmide C=O: 1675 cm⁻¹
Synthetic Yield Optimization Conditions Yield
EDC/NHS, DMF, 24h reflux1:1.2 molar ratio (amine:ester)85%
DCC/HOBt, THF, 18h reflux1:1 molar ratio72%

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